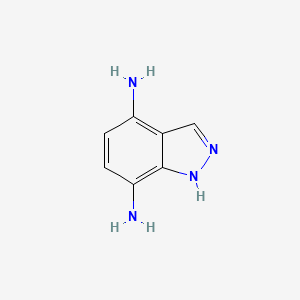

1H-indazole-4,7-diamine

Vue d'ensemble

Description

1H-Indazole-4,7-diamine is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The compound this compound is characterized by the presence of two amino groups at the 4th and 7th positions of the indazole ring

Méthodes De Préparation

The synthesis of 1H-indazole-4,7-diamine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

1H-Indazole-4,7-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(II) acetate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Synthesis of 1H-Indazole-4,7-diamine

The synthesis of 1H-indazole derivatives typically involves reactions with aminohydrazones and other substrates under various catalytic conditions. For instance, palladium-catalyzed C-H amination has been employed to create substituted indazoles effectively. This method allows for the introduction of diverse functional groups, enhancing the compound's versatility for further biological evaluation .

Antitumor Activity

This compound derivatives have shown promising antitumor activity. For example:

- Polo-like Kinase 4 (PLK4) Inhibitors : Compounds derived from this compound have been identified as potent inhibitors of PLK4, a target in cancer therapy. A specific derivative demonstrated single-digit nanomolar inhibition against PLK4 and effectively reduced tumor growth in mouse models .

- Bcr-Abl Inhibition : Certain derivatives have been synthesized to inhibit the Bcr-Abl kinase associated with chronic myeloid leukemia (CML). One compound exhibited comparable potency to Imatinib against both wild-type and T315I mutant forms of Bcr-Abl .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases:

- Fibroblast Growth Factor Receptors (FGFRs) : Several 1H-indazole derivatives have been developed as FGFR inhibitors, showing IC50 values in the low nanomolar range. For instance, one derivative exhibited an IC50 of 2.9 nM against FGFR1, indicating strong potential for treating cancers driven by FGFR signaling .

- Epidermal Growth Factor Receptor (EGFR) : Indazole derivatives have been synthesized to target mutant forms of EGFR, particularly those resistant to first-line therapies. Compounds displayed significant antiproliferative effects against NSCLC cell lines harboring EGFR mutations .

Recent Advances

Recent studies highlight the ongoing research into the therapeutic applications of this compound:

- Aurora Kinase Inhibition : A series of indazole-based compounds were evaluated for their ability to inhibit Aurora kinases, essential regulators of cell division. One compound showed dual inhibition with IC50 values as low as 0.026 μM for Aurora A and B kinases .

- Indole Derivatives : Research has also focused on synthesizing novel indole derivatives from 1H-indazole frameworks, which have shown enhanced activity against various cancer cell lines through mechanisms involving multiple kinase pathways .

Summary Table of Key Findings

| Application Area | Compound Type | Target/Activity | IC50 Value |

|---|---|---|---|

| Antitumor Activity | PLK4 Inhibitors | Tumor growth inhibition | Single-digit nM |

| Bcr-Abl Inhibition | Bcr-Abl inhibitors | CML treatment | Comparable to Imatinib |

| Kinase Inhibition | FGFR inhibitors | Cancer therapy | 2.9 nM |

| Aurora Kinase Inhibition | Aurora inhibitors | Cell division regulation | 0.026 μM |

Mécanisme D'action

The mechanism of action of 1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1H-Indazole-4,7-diamine can be compared with other similar compounds, such as:

1H-Indazole: The parent compound without amino substitutions.

1H-Indazole-3-carboxylic acid: A derivative with a carboxyl group at the 3rd position.

2H-Indazole: An isomer with a different arrangement of nitrogen atoms in the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

1H-Indazole-4,7-diamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement of amino groups that enhances its biological activity compared to other indazoles. Its chemical structure allows for multiple interactions with biological targets, contributing to its potential therapeutic applications.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that indazole derivatives exhibit antimicrobial effects against various pathogens .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth through mechanisms involving key signaling pathways.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways:

- Kinase Inhibition : It has been identified as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in inflammatory responses. In vitro studies demonstrated that compounds derived from the indazole scaffold can effectively inhibit ASK1 activity, leading to protective effects in models of inflammatory bowel disease (IBD) .

- Monoamine Oxidase B (MAO-B) and Neuronal Nitric Oxide Synthase (nNOS) Inhibition : The compound also inhibits MAO-B and nNOS, suggesting potential applications in treating neurological disorders by modulating neurotransmitter levels .

Case Studies and Experimental Data

- ASK1 Inhibition Study :

-

Neuroprotective Effects :

- The dual inhibition of MAO-B and nNOS indicates that this compound may help regulate nitric oxide levels, which is essential for vascular function and neurotransmission .

- Anticancer Potential :

Comparative Analysis of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Various pathogens | |

| Anticancer | PLK4 inhibition | |

| Neuroprotective | MAO-B and nNOS inhibition | |

| Anti-inflammatory | ASK1 inhibition |

Future Directions and Conclusion

The ongoing research into this compound highlights its potential as a versatile therapeutic agent across various medical fields. Future studies should focus on:

- Elucidating the specific molecular pathways affected by this compound.

- Conducting clinical trials to assess its efficacy and safety in humans.

- Exploring structural modifications to enhance its biological activity.

Propriétés

IUPAC Name |

1H-indazole-4,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDUOIDFHRYULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596920 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918961-26-9 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.